Home > Products > Screening Compounds P17554 > 3-(4-fluoroanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
3-(4-fluoroanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one -

3-(4-fluoroanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Catalog Number: EVT-4467252
CAS Number:
Molecular Formula: C15H19FN2O3
Molecular Weight: 294.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound belongs to the pyrimidinone class of molecules and acts as a potent and orally bioavailable SHP2 inhibitor [ [] ]. SHP2, or Src homology 2 (SH2) domain-containing phosphatase 2, plays a crucial role in various cellular signaling pathways, including those involved in cancer development and progression.

Synthesis Analysis

The paper describing IACS-15414 outlines its synthesis as part of a broader scaffold optimization effort. While specific details are not explicitly provided, the paper mentions hypothesis-driven scaffold optimization starting from a series of pyrazolopyrimidinones. This optimization process likely involved modifications to the core structure, including the introduction of the 2-oxa-8-azaspiro[4.5]decane moiety, to improve its pharmacokinetic properties and reduce off-target activities [ [] ].

Molecular Structure Analysis

IACS-15414 contains a 2-oxa-8-azaspiro[4.5]decane ring system connected to a pyrimidinone core. The pyrimidinone core features a 2,3-dichlorophenyl group at the 3-position and a methyl group at the 2-position. The spirocyclic system possesses an amino group at the 4-position and a methyl group at the 3-position, contributing to its specific biological activity [ [] ].

Mechanism of Action

IACS-15414 acts as an allosteric SHP2 inhibitor [ [] ]. Unlike competitive inhibitors that bind directly to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing conformational changes that hinder its activity. This mechanism allows for selective targeting of specific protein conformations and offers advantages in terms of selectivity and reduced off-target effects.

Applications

a) Cancer Research: The compound potently suppresses the mitogen-activated protein kinase (MAPK) pathway signaling, a key driver of cancer cell proliferation and survival. This makes IACS-15414 a valuable tool for studying the role of SHP2 in different cancers and for evaluating its potential as a therapeutic target [ [] ].

b) Drug Development: The compound's excellent in vivo PK profile and lack of off-target activities make it a promising lead compound for developing novel anti-cancer therapeutics. Further optimization of its properties and evaluation in preclinical models could pave the way for clinical trials [ [] ].

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

Compound Description: This class of compounds, featuring a spirocyclic decane ring system with an oxa- and two aza-substitutions, was investigated for antihypertensive activity in spontaneously hypertensive rats. Forty-three novel derivatives, substituted at the 8-position with various groups like 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl, were synthesized. Significant antihypertensive effects were observed, particularly for compounds with a 4-ethyl substitution. Notably, some compounds, such as 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted and (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted derivatives, were designed to act as mixed α- and β-adrenergic receptor blockers. Further studies revealed that specific compounds within this series acted as α-adrenergic blockers, with varying selectivities for α1- and α2-adrenoceptors.

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). This molecule emerged from a research effort focused on developing small-molecule therapeutics targeting SHP2, a protein implicated in various cancers, including those driven by receptor tyrosine kinase (RTK) activation, neurofibromin-1 (NF-1) mutations, and Kirsten rat sarcoma virus (KRAS) mutations. IACS-15414 demonstrated excellent potency in suppressing mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in vivo models.

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: PB17-026-01 is another allosteric SHP2 inhibitor, characterized by a pyrrolotriazine core and a 2-oxa-8-azaspiro[4.5]decane substituent. Structural analysis revealed its binding to the allosteric pocket of SHP2, confirming its mechanism of action. Comparison with a less active analog (PB17-036-01) highlighted the importance of specific polar interactions for potent SHP2 inhibition.

(3S,4S)-8-(6-Amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155)

Compound Description: TNO155 is a highly potent, selective, and orally efficacious allosteric SHP2 inhibitor currently undergoing clinical trials for cancer treatment. Discovered through comprehensive drug discovery efforts focused on diverse chemical scaffolds, TNO155 represents a first-in-class SHP2 inhibitor with a unique pyrazine core structure. Optimization efforts focused on structure-property relationships resulted in potent cellular inhibition, favorable physicochemical properties, selectivity, and significant in vivo antitumor activity.

Properties

Product Name

3-(4-fluoroanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

IUPAC Name

3-(4-fluoroanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

InChI

InChI=1S/C15H19FN2O3/c1-14(20)15(9-3-2-4-10-15)21-13(19)18(14)17-12-7-5-11(16)6-8-12/h5-8,17,20H,2-4,9-10H2,1H3

InChI Key

AWAMXYAEGOEIFH-UHFFFAOYSA-N

SMILES

CC1(C2(CCCCC2)OC(=O)N1NC3=CC=C(C=C3)F)O

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1NC3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.